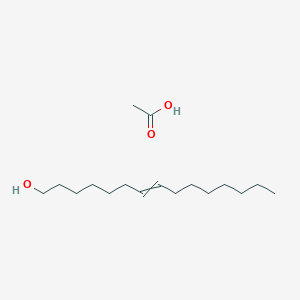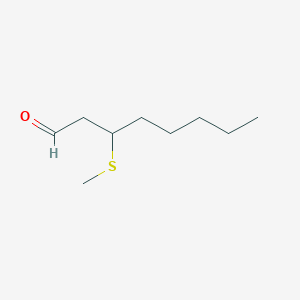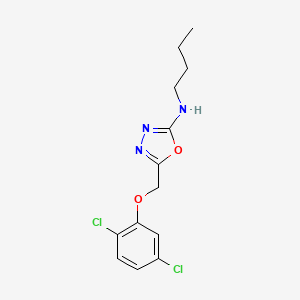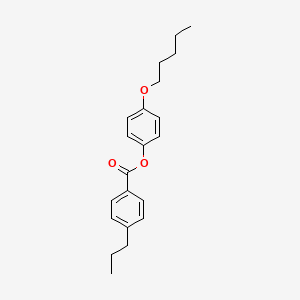![molecular formula C18H21N3 B14651273 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine CAS No. 40904-88-9](/img/structure/B14651273.png)
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is a compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. The compound features an azo group (–N=N–) linking a 4-methylphenyl group to a phenyl group, which is further connected to a piperidine ring. This structure imparts unique chemical and pharmacological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine typically involves the diazotization of 4-methyl aniline followed by azo coupling with 4-aminophenylpiperidine. The reaction conditions generally include:
Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 4-aminophenylpiperidine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2/Pd) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine involves its interaction with specific molecular targets. The azo group can undergo metabolic reduction to form active amines, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pethidine: An opioid analgesic with a phenylpiperidine structure.
Fentanyl: A potent synthetic opioid with a similar phenylpiperidine core.
Paroxetine: A selective serotonin reuptake inhibitor with a phenylpiperidine moiety.
Uniqueness
1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}piperidine is unique due to its azo linkage, which imparts distinct chemical reactivity and potential biological activities compared to other phenylpiperidines. This structural feature allows for diverse applications in various fields, including chemistry, biology, and medicine.
Propriétés
Numéro CAS |
40904-88-9 |
|---|---|
Formule moléculaire |
C18H21N3 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(4-methylphenyl)-(4-piperidin-1-ylphenyl)diazene |
InChI |
InChI=1S/C18H21N3/c1-15-5-7-16(8-6-15)19-20-17-9-11-18(12-10-17)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3 |
Clé InChI |
ZFMSRRSSLWIUAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

![(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate](/img/structure/B14651261.png)



